2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H27N3O2S2 and its molecular weight is 537.7. The purity is usually 95%.
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Biological Activity
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that belongs to the class of indole derivatives. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Indole Core : The indole core is synthesized through methods such as Fischer indole synthesis.
- Benzylation : The indole is benzylated to introduce the benzyl group.
- Thioether Formation : A thiol compound is reacted with the benzylated indole to form the thioether linkage.
- Pyrazole Derivative Formation : The final structure is obtained by reacting with a pyrazole derivative under specific conditions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and thiosemicarbazone moieties were evaluated for their inhibitory effects on various cancer cell lines, with IC50 values ranging from 12.40 μM to 47.24 μM against tyrosinase, a key enzyme in melanoma progression .
Compound | IC50 (μM) | Target |
---|---|---|
5k | 12.40 | Tyrosinase |
5q | 15.26 | Tyrosinase |
5f | 15.28 | Tyrosinase |
5d | 16.76 | Tyrosinase |
5o | 17.10 | Tyrosinase |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the thioether linkage is believed to enhance its interaction with microbial targets .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in vitro and in vivo. Research indicates that derivatives similar to this compound can inhibit inflammatory pathways, contributing to their therapeutic potential .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It may act as an inhibitor for enzymes like tyrosinase and cyclooxygenase (COX), which are involved in inflammation and cancer progression.
- Signal Transduction Modulation : The compound could affect various signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in treating specific conditions:
- Melanoma Treatment : A study demonstrated that indole-based compounds could significantly reduce tumor growth in melanoma models through tyrosinase inhibition .
- Bacterial Infections : Another investigation showed promising results against resistant bacterial strains, suggesting a potential role in antibiotic development .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2S2/c1-36-24-15-13-23(14-16-24)28-18-26(29-12-7-17-37-29)32-34(28)31(35)21-38-30-20-33(19-22-8-3-2-4-9-22)27-11-6-5-10-25(27)30/h2-17,20,28H,18-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNAQSYASHQTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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